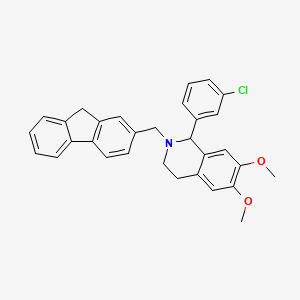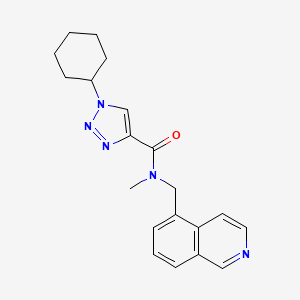![molecular formula C15H7BrClF6NO B5229672 N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5229672.png)
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide, also known as BTF, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of the protein kinases that play important roles in cell signaling pathways.
Mécanisme D'action
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide inhibits protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which are proteins that are important for cell signaling pathways. By inhibiting specific kinases, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide can disrupt signaling pathways that are dysregulated in cancer and other diseases.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been shown to have potent anti-cancer activity in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has several advantages for lab experiments. It is a potent and specific inhibitor of protein kinases, which makes it a valuable tool for studying kinase signaling pathways. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has some limitations. It is not a clinically approved drug, which means that its pharmacokinetics and toxicity have not been extensively studied. In addition, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide may have off-target effects on other proteins, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide. One direction is to investigate the potential of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide as a therapeutic agent for cancer and other diseases. Another direction is to study the pharmacokinetics and toxicity of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide in animal models. In addition, researchers can use N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide as a tool to study the role of specific kinases in cell signaling pathways. Finally, researchers can explore the potential of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide as a scaffold for developing new kinase inhibitors with improved potency and specificity.
Méthodes De Synthèse
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide involves a series of chemical reactions. One method of synthesizing N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide involves the reaction of 3,5-bis(trifluoromethyl)aniline with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been extensively used in scientific research as a tool for studying protein kinases. It has been shown to be a potent inhibitor of several kinases, including PIM1, PIM2, and CDK9. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been used in cell-based assays to investigate the role of these kinases in cancer and other diseases. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has also been used in animal models to study the efficacy of kinase inhibitors in vivo.
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrClF6NO/c16-9-1-2-12(17)11(6-9)13(25)24-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIOUSZKVBAGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)
![9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5229615.png)
![2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5229620.png)


![2,6-bis(4-ethylphenyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B5229648.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5229653.png)
![bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5229656.png)

![N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine](/img/structure/B5229662.png)
![N-(4-iodophenyl)-3-{[(4-iodophenyl)amino]sulfonyl}benzamide](/img/structure/B5229683.png)
![1-(cyclopropylcarbonyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5229697.png)
